molecular formula C23H22N4O4 B2790914 N-(3-methoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 1251588-43-8

N-(3-methoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2790914
CAS No.: 1251588-43-8
M. Wt: 418.453
InChI Key: UYOHMKPRNWEZQO-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroquinolin-1-yl core substituted at position 4 with a 3-(propan-2-yl)-1,2,4-oxadiazol-5-yl group. An acetamide linker bridges the quinoline system to a 3-methoxyphenyl moiety. The 3-methoxy group on the phenyl ring may influence solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-14(2)22-25-23(31-26-22)18-12-21(29)27(19-10-5-4-9-17(18)19)13-20(28)24-15-7-6-8-16(11-15)30-3/h4-12,14H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOHMKPRNWEZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Activities

Anticonvulsant Properties
Recent studies have indicated that compounds related to N-(3-methoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide exhibit anticonvulsant activity. For instance, similar oxadiazole derivatives have shown efficacy in reducing seizure frequency in animal models, suggesting that this compound may possess similar properties due to its structural analogies .

Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In particular, derivatives with quinoline and oxadiazole moieties have demonstrated the ability to inhibit cyclooxygenase enzymes (COX) involved in inflammatory processes. This suggests a potential application in treating inflammatory diseases such as arthritis and cardiovascular conditions .

Neuroprotective Effects
Research indicates that compounds with similar structures can enhance neuronal repair and promote neurite outgrowth in neuronal cultures. This neurotropic activity suggests that this compound may be beneficial in neurodegenerative conditions or after nerve injuries .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Oxadiazole Ring : This involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
  • Quinoline Synthesis : Quinoline derivatives can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
  • Final Coupling Reaction : The final product is formed by coupling the oxadiazole derivative with the quinoline moiety through acetamide formation.

These synthetic methodologies not only highlight the complexity of the compound but also provide insights into optimizing yields and purity for pharmaceutical applications.

Potential Therapeutic Uses

Given its pharmacological activities, this compound has potential applications in:

Therapeutic Area Potential Application
NeurologyTreatment of epilepsy and neurodegenerative diseases
InflammationManagement of chronic inflammatory conditions
Pain ManagementDevelopment of analgesics targeting COX pathways
NeuroregenerationEnhancing recovery post nerve injury

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where similar compounds have been tested:

  • Anticonvulsant Activity Study : A study demonstrated that oxadiazole derivatives significantly reduced seizure activity in rodent models when administered at specific dosages .
  • Inflammation Model : In vitro assays showed that compounds with a similar structure inhibited COX enzymes effectively, leading to a reduction in inflammatory markers .
  • Neuroprotective Efficacy : Research involving PC12 neuronal cells indicated that certain derivatives promoted neurite outgrowth significantly compared to control groups, suggesting their potential in treating peripheral neuropathies .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Quinoline vs. Quinazolinone: describes N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, which replaces the quinoline core with a quinazolinone (a fused benzopyrimidinone). Quinazolinones are associated with kinase inhibition, whereas quinolines often exhibit antimicrobial or anticancer activity due to their planar structure .
  • 1,2,4-Oxadiazole vs. 1,2,4-Triazole :
    Compounds in and incorporate 1,2,4-triazole or thiadiazolo-triazin moieties instead of 1,2,4-oxadiazole. Triazoles generally improve hydrogen-bonding capacity, while oxadiazoles enhance lipophilicity and metabolic resistance .

Acetamide Linker Modifications

  • Sulfanyl vs. Oxadiazole Substituents :
    lists 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide, which shares the oxadiazole group but uses a propanamide linker instead of acetamide. The shorter acetamide chain in the target compound may reduce steric hindrance, improving target engagement .

  • Aryl Substituents: The 3-methoxyphenyl group in the target contrasts with the 3-(methylsulfanyl)phenyl in and dichlorophenyl in .

Comparative Data Table

Feature Target Compound Analog () Analog ()
Core Structure 1,2-Dihydroquinoline Propanamide with 1,2,4-oxadiazole Quinazolinone with 1,2,4-triazole
Key Substituent 3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl 4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl
Linker Acetamide Propanamide Sulfanylacetamide
Aryl Group 3-Methoxyphenyl 2-Phenylethyl 3-Chloro-4-methoxyphenyl
Potential Bioactivity Hypothesized anti-inflammatory (based on structural analogs) Not reported Kinase inhibition (quinazolinone-based analogs)

Biological Activity

N-(3-methoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide, identified by CAS number 1251703-34-0, is a compound that integrates multiple pharmacologically relevant moieties, including oxadiazole and quinoline structures. This article explores its biological activities, synthesis, structure–activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N4O4C_{24}H_{24}N_{4}O_{4} with a molecular weight of 432.5 g/mol. The structure features a methoxyphenyl group and an oxadiazole ring, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC24H24N4O4
Molecular Weight432.5 g/mol
CAS Number1251703-34-0

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, the compound has shown cytotoxic effects against various cancer cell lines. A study demonstrated that oxadiazole derivatives could inhibit the proliferation of cancer cells with IC50 values ranging from 10 µM to 100 µM across different cell lines, including HeLa and CaCo-2 .

Case Study:
In a recent study investigating a series of oxadiazole derivatives, one compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, suggesting that structural modifications can enhance activity . This highlights the importance of the oxadiazole moiety in developing effective anticancer agents.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Heterocyclic compounds like oxadiazoles have been reported to possess antibacterial and antifungal activities against various pathogens. For example, studies have shown that certain oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Oxadiazole Derivative AStaphylococcus aureus32 µg/mL
Oxadiazole Derivative BEscherichia coli64 µg/mL
Oxadiazole Derivative CCandida albicans16 µg/mL

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of compounds containing oxadiazole rings has been documented in various studies. These compounds can inhibit cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways. The incorporation of methoxy groups has been linked to enhanced anti-inflammatory activity by modulating enzyme activity .

Structure–Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the oxadiazole and quinoline moieties significantly influence biological activity. For instance:

  • Methoxy Substitution : Enhances lipophilicity and cellular uptake.
  • Propan-2-yl Group : Contributes to increased potency against cancer cell lines.
  • Oxadiazole Ring : Essential for cytotoxicity; modifications can lead to improved selectivity for cancer cells over normal cells.

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